4-bromobenzyl 4-formylbenzoate
Description
4-Bromobenzyl 4-formylbenzoate is an aromatic ester compound featuring a 4-bromobenzyl group linked via an ester bond to a 4-formylbenzoic acid moiety. Its molecular structure integrates two critical functional groups: a bromine atom at the para position of the benzyl group and a formyl group at the para position of the benzoate ring.
For instance, ethyl 4-formylbenzoate () and benzyl 4-bromobenzoate () share key structural motifs, such as ester linkages and halogenated aromatic systems. The formyl group in this compound likely enhances its utility as a precursor in multicomponent reactions or metal-catalyzed transformations, similar to the role of aldehydes in and .
Properties
IUPAC Name |
(4-bromophenyl)methyl 4-formylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO3/c16-14-7-3-12(4-8-14)10-19-15(18)13-5-1-11(9-17)2-6-13/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCFXJIACIUZFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromobenzyl 4-formylbenzoate typically involves the esterification of 4-bromobenzyl alcohol with 4-formylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Ester Hydrolysis
The ester linkage undergoes hydrolysis under acidic or basic conditions to yield 4-bromobenzyl alcohol and 4-formylbenzoic acid :
-
Mechanism :
Reactivity of the Formyl Group
The aldehyde functionality participates in nucleophilic additions and condensations:
Schiff Base Formation
Reaction with primary amines generates imines (Schiff bases), often catalyzed by acid:
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Example :
In a study of 4-formylbenzoate derivatives, condensation with aromatic amines in ethanol yielded Schiff bases with antimicrobial activity3.-
Conditions : Ethanol, reflux, 8–12 hours.
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Yield : 60–85% (varies with amine substituents)3.
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Oxidation to Carboxylic Acid
The formyl group oxidizes to a carboxyl group using strong oxidizing agents like KMnO₄ or CrO₃:
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Application : This reaction is critical in synthesizing bifunctional aromatic acids for polymer chemistry2.
Bromine Substitution Reactions
The para-bromine on the benzyl group enables cross-coupling reactions:
Suzuki–Miyaura Coupling
Palladium-catalyzed coupling with boronic acids replaces bromine with aryl/heteroaryl groups:
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Example :
Aryl boronic acids coupled with 4-bromophenyl derivatives at 80–110°C in toluene/water mixtures, achieving yields of 70–90%[^2]4.
Nucleophilic Aromatic Substitution (SNAr)
Electron-deficient bromoarenes react with strong nucleophiles (e.g., CN⁻, amines):
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Conditions : Ethanol, reflux, SN2 mechanism (as demonstrated for 4-bromobenzyl chloride)5.
Tandem Reactivity
The compound’s multiple functional groups allow sequential transformations:
Aldehyde-Driven Cross-Coupling
The formyl group directs regioselective C–H activation in coupling reactions. For instance, rhodium-catalyzed alkyne insertions form conjugated systems6.
Reductive Amination
Combining the formyl group and bromine:
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Formyl → imine with an amine.
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Bromine → Suzuki coupling to introduce additional aromatic rings.
Scientific Research Applications
4-Bromobenzyl 4-formylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. .
Biology: The compound can be used in the development of bioconjugates for labeling and imaging studies. .
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins, due to its reactive functional groups
Mechanism of Action
The mechanism of action of 4-bromobenzyl 4-formylbenzoate depends on its specific application. In bioconjugation, the formyl group reacts with primary amines to form Schiff bases, which are stable and can be used to link biomolecules. In medicinal chemistry, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and molecular targets involved would depend on the specific derivative and its intended use .
Comparison with Similar Compounds
Halogen Substitution Effects
The bromine atom in 4-bromobenzyl 4-formylbenzoate differentiates it from halogen-substituted analogs:
| Compound | Molecular Formula | Key Features | Reactivity/Bioactivity Insights | References |
|---|---|---|---|---|
| This compound | C₁₅H₁₁BrO₃ | Bromine (para), formyl (para) | Enhanced electrophilicity; potential for Suzuki coupling | – |
| Ethyl 4-{[(4-chloro-2-formylphenoxy)acetyl]amino}benzoate | C₁₈H₁₆ClNO₅ | Chlorine (para) | Lower steric hindrance vs. bromine; reduced bioactivity | |
| Ethyl 4-{[(4-iodo-2-formylphenoxy)acetyl]amino}benzoate | C₁₈H₁₆INO₅ | Iodine (para) | Higher atomic radius; potential for radioimaging applications |
Key Findings :
- Bromine’s electronegativity and moderate size balance reactivity and stability, making it preferable in cross-coupling reactions compared to iodine or chlorine .
- Chlorine analogs exhibit reduced antimicrobial activity in triazole derivatives (), while bromine enhances antiproliferative effects in adamantane-linked isothioureas ().
Substituent Position and Functional Group Variations
Key Findings :
- Para-substituted bromine optimizes electronic effects for nucleophilic aromatic substitution, whereas ortho-substituents (e.g., acetyl) hinder reactivity .
- Hydroxy or formyl groups at meta/para positions improve solubility and bioactivity compared to non-polar methyl groups .
Key Findings :
- Bromobenzyl derivatives consistently show enhanced bioactivity over non-halogenated analogs, likely due to improved membrane permeability .
- Formyl groups may synergize with bromine to target enzymes via covalent bonding (e.g., aldehyde dehydrogenase inhibition) .
Q & A
Q. What are the optimal synthetic routes for preparing 4-bromobenzyl 4-formylbenzoate, and how can reaction efficiency be improved?
The synthesis typically involves esterification between 4-bromobenzyl alcohol and 4-formylbenzoic acid. A common method uses coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with catalytic DMAP (4-dimethylaminopyridine) to activate the carboxylic acid group. Reaction efficiency can be optimized by:
Q. How should purification and characterization of this compound be conducted to ensure purity?
Purification often involves column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol. Characterization requires:
Q. What safety precautions are critical when handling this compound in the lab?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation : Use a fume hood due to potential respiratory irritation from aldehyde vapors.
- Storage : Keep in a cool, dry place away from oxidizers and strong acids/bases to prevent decomposition .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the structural configuration of this compound?
Single-crystal X-ray diffraction (SCXRD) provides definitive structural insights:
- Determine dihedral angles between aromatic rings to assess conjugation.
- Identify intermolecular interactions (e.g., hydrogen bonding between aldehyde and ester groups) that influence stability.
- Resolve discrepancies in NMR assignments (e.g., overlapping signals) by correlating crystallographic bond lengths/angles with spectroscopic data .
Q. What analytical strategies are recommended for reconciling contradictory data in reaction yields or byproduct formation?
- Hypothesis Testing : Compare reaction conditions (e.g., temperature, catalyst loading) to isolate variables affecting yield.
- Byproduct Identification : Use LC-MS or GC-MS to detect side products (e.g., hydrolysis intermediates or dimerization species).
- Kinetic Studies : Perform time-course experiments to identify rate-limiting steps or competing pathways .
Q. How does the electronic nature of the 4-bromobenzyl group influence the reactivity of the ester in cross-coupling reactions?
The bromine atom acts as a directing group in metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Key considerations:
- Steric Effects : Bulky substituents may hinder catalyst access.
- Electronic Effects : Electron-withdrawing bromine enhances electrophilicity of the carbonyl, facilitating nucleophilic attacks.
- Catalyst Selection : Palladium (e.g., Pd(PPh)) or copper-based catalysts are effective for aryl-aryl bond formation .
Q. What are the stability challenges of this compound under varying pH and temperature conditions?
- pH Sensitivity : The aldehyde group is prone to oxidation in basic conditions (pH > 9), forming carboxylic acid.
- Thermal Stability : Decomposition occurs above 150°C, detected via TGA-DSC.
- Light Sensitivity : Store in amber vials to prevent photodegradation of the bromobenzyl moiety .
Methodological Recommendations
- Synthetic Optimization : Use DOE (Design of Experiments) to systematically vary reaction parameters .
- Data Validation : Cross-reference spectroscopic data with computational models (e.g., DFT calculations for NMR chemical shifts) .
- Contradiction Resolution : Apply triangulation by combining multiple analytical techniques (e.g., XRD, NMR, and IR) to confirm structural assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
